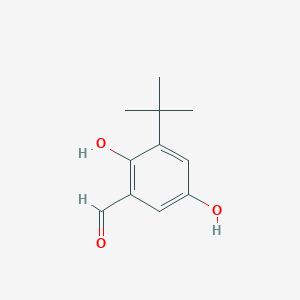

3-tert-Butyl-2,5-dihydroxybenzaldehyde

Description

Significance of Phenolic Aldehydes in Organic Synthesis and Medicinal Chemistry

Phenolic aldehydes, a subclass of substituted benzaldehydes, are distinguished by the presence of one or more hydroxyl groups attached to the aromatic ring. This structural motif imparts these molecules with distinct chemical reactivity and biological activity. In organic synthesis, the aldehyde group serves as a versatile handle for various chemical modifications, including oxidation, reduction, and condensation reactions. The phenolic hydroxyl group, on the other hand, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

The significance of phenolic aldehydes in medicinal chemistry is underscored by their prevalence in natural products with therapeutic properties. Many phenolic aldehydes exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. Their ability to scavenge free radicals and modulate the activity of various enzymes makes them attractive candidates for the development of new therapeutic agents.

Overview of Dihydroxybenzaldehyde Frameworks in Contemporary Academic Investigations

Dihydroxybenzaldehyde frameworks, which feature two hydroxyl groups on the benzaldehyde (B42025) scaffold, are of particular interest in contemporary academic investigations. The position and number of hydroxyl groups on the aromatic ring significantly influence the antioxidant capacity of these compounds. wiserpub.com The antioxidant activity is related to the release of an electron from the hydroxyl groups, and it is generally easier to capture an electron from a deprotonated hydroxyl group (phenoxide ion). wiserpub.com

Furthermore, dihydroxybenzaldehydes have demonstrated notable antimicrobial properties. For instance, gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activities against a diverse range of bovine mastitis Staphylococcus aureus strains. nih.gov These compounds are being explored as potential antiseptics to reduce the use of antibiotics in veterinary medicine. nih.gov The versatile reactivity of dihydroxybenzaldehydes also makes them valuable precursors in the synthesis of more complex molecules, including Schiff bases, which are known for their coordination chemistry and biological applications.

Properties

IUPAC Name |

3-tert-butyl-2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)9-5-8(13)4-7(6-12)10(9)14/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZLDYZCZGLIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727121 | |

| Record name | 3-tert-Butyl-2,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192803-37-5 | |

| Record name | 3-(1,1-Dimethylethyl)-2,5-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192803-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-2,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 3-(1,1-dimethylethyl)-2,5-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tert Butyl 2,5 Dihydroxybenzaldehyde

Established Synthetic Pathways and Key Chemical Transformations

The most documented synthetic route to 3-tert-Butyl-2,5-dihydroxybenzaldehyde involves a three-step process commencing with 2-tert-butylhydroquinone. This pathway strategically employs protection, formylation, and deprotection to achieve the desired molecular architecture. globethesis.com

Hydroxylation Strategies for Pre-substituted Benzaldehyde (B42025) Derivatives

While direct hydroxylation of a pre-substituted benzaldehyde derivative like 3-tert-butylsalicylaldehyde could theoretically offer a more direct route, the established and more prevalent method involves the strategic protection and subsequent deprotection of a hydroxyl group on a hydroquinone (B1673460) precursor. The synthesis starting from 2-tert-butylhydroquinone necessitates the selective protection of one of the hydroxyl groups to direct the subsequent formylation to the desired position. globethesis.com

In a well-documented procedure, the 4-hydroxy group of 2-tert-butylhydroquinone is protected using benzyl (B1604629) chloride. This reaction is typically facilitated by a base such as potassium carbonate, with potassium iodide acting as an initiator. This protective step is crucial to prevent side reactions and ensure the regioselective introduction of the aldehyde group in the subsequent step. globethesis.com

Application of Electrophilic Aromatic Substitution Reactions

The introduction of the aldehyde group onto the protected hydroquinone ring is achieved through an electrophilic aromatic substitution reaction, specifically a formylation reaction. globethesis.com Formylation reactions are a class of organic reactions in which a formyl group (-CH=O) is introduced onto a compound. wikipedia.org

In the synthesis of this compound, paraformaldehyde is used as the formylating agent. The reaction is catalyzed by a Lewis acid, such as tin tetrachloride, which activates the paraformaldehyde. A deacid reagent, for instance, triethylamine, is also employed in this step. globethesis.com This formylation is a critical step that builds the benzaldehyde backbone of the target molecule.

Alternative formylation methods for phenolic compounds, such as the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, are known for ortho-formylation of phenols. wikipedia.org However, the paraformaldehyde-based method is the one specified in the detailed synthesis of this compound from the protected 2-tert-butylhydroquinone. globethesis.com

Continuous Flow Synthesis Approaches and Their Advantages

Currently, specific applications of continuous flow synthesis for the production of this compound are not extensively documented in publicly available research. However, continuous flow chemistry presents several potential advantages for multi-step syntheses of this nature. This technology allows for reactions to be conducted in a continuous stream within a network of reactors, which can enhance safety, improve heat and mass transfer, and allow for the integration of reaction and purification steps. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity of the final product.

Precursor Chemistry and Strategic Functional Group Interconversions

The primary precursor for the established synthesis of this compound is 2-tert-butylhydroquinone. globethesis.com This starting material already possesses the core benzene (B151609) ring with the required hydroxyl and tert-butyl substituents in the correct relative positions.

The synthesis hinges on a series of strategic functional group interconversions:

Protection of a Hydroxyl Group: The initial step involves the conversion of one of the phenolic hydroxyl groups into a benzyl ether. This is a crucial functional group interconversion that prevents this hydroxyl group from reacting in the subsequent formylation step, thereby directing the electrophilic attack to the desired position on the aromatic ring. globethesis.com

Formylation: This step introduces the aldehyde functional group onto the aromatic ring, transforming the protected hydroquinone derivative into a substituted benzaldehyde. globethesis.com

Deprotection of the Hydroxyl Group: The final key chemical transformation is the cleavage of the benzyl ether to regenerate the hydroxyl group. This is typically achieved by acid hydrolysis, for example, using a mixture of acetic acid and hydrochloric acid. This step yields the final product, this compound. globethesis.com

Another relevant precursor in the broader context of substituted benzaldehydes is 2-tert-butylphenol, which can be formylated to produce 3-tert-Butyl-2-hydroxybenzaldehyde. chemicalbook.com While this compound is not a direct precursor in the main pathway to the dihydroxy target, its synthesis demonstrates the introduction of an aldehyde group ortho to a hydroxyl group in a related system.

Optimization of Synthetic Pathways for Enhanced Yields and Purity in Research Applications

The optimization of the synthetic pathway for this compound is crucial for obtaining high yields and purity, which are essential for its application in the synthesis of chiral catalysts.

In the described three-step synthesis from 2-tert-butylhydroquinone, a total yield of 41.7% has been reported. globethesis.com The purification of the final product was achieved through recrystallization from an ethyl acetate/methylene chloride solvent system, resulting in a purity of 98.5% as determined by 1H-NMR. globethesis.com

Further optimization of this pathway could involve a systematic study of various reaction parameters for each step, as detailed in the table below.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

| Reaction Step | Parameter to Optimize | Potential Reagents/Conditions for Investigation | Objective |

| Protection | Base | Potassium carbonate, cesium carbonate, sodium hydride | Improve reaction rate and yield |

| Solvent | Acetone, acetonitrile, dimethylformamide (DMF) | Enhance solubility and reaction efficiency | |

| Temperature | Room temperature to reflux | Minimize side reactions and decomposition | |

| Formylation | Lewis Acid Catalyst | Tin tetrachloride, titanium tetrachloride, magnesium chloride | Increase regioselectivity and yield |

| Formylating Agent | Paraformaldehyde, trioxane | Improve handling and reactivity | |

| Solvent | Dichloromethane, tetrahydrofuran (B95107) (THF), 1,2-dichloroethane | Optimize solubility and reaction temperature | |

| Deprotection | Acid | Acetic acid/hydrochloric acid, hydrobromic acid, trifluoroacetic acid | Achieve clean and complete deprotection |

| Reaction Time | Monitored by TLC or HPLC | Prevent product degradation |

Chemical Reactivity and Derivatization of 3 Tert Butyl 2,5 Dihydroxybenzaldehyde

Reaction Mechanisms Involving Aldehyde and Phenolic Hydroxyl Functionalities

The aldehyde and phenolic hydroxyl groups are the primary sites of reactivity in 3-tert-Butyl-2,5-dihydroxybenzaldehyde, enabling oxidation, reduction, and substitution reactions.

Oxidation Reactions Leading to Quinone Formation and Related Products

The hydroquinone (B1673460) moiety within this compound makes it susceptible to oxidation, a reaction characteristic of phenolic compounds with antioxidant properties. entrepreneur-cn.com The presence of two hydroxyl groups in a para relationship facilitates oxidation to form a p-benzoquinone derivative. This transformation involves the removal of two protons and two electrons, which can be achieved through various chemical or electrochemical methods.

The electrochemical oxidation of structurally similar hydroquinones, such as 2,5-di-tert-butylhydroquinone, has been shown to proceed via the generation of the corresponding 1,4-benzoquinone. researchgate.net This suggests that this compound would likely oxidize to 3-tert-butyl-5-formyl-1,4-benzoquinone. The reaction mechanism typically involves a stepwise process:

Initial Oxidation: Loss of one electron and one proton from a hydroxyl group to form a semiquinone radical intermediate.

Second Oxidation: The radical intermediate undergoes further oxidation (loss of a second electron and proton) to yield the stable quinone product.

Enzymatic oxidation is also a relevant pathway. For instance, mushroom tyrosinase catalyzes the oxidation of similar catechol structures, like 3,4-dihydroxybenzylamine, to form a reactive quinone intermediate. nih.gov This highlights the potential for biocatalytic transformations of this compound into its corresponding quinone. The bulky tert-butyl group can enhance the stability of the parent phenol (B47542) and any resulting phenoxy radicals, thereby modulating the rate of oxidation. nih.gov

| Reactant | Oxidizing Agent/Method | Major Product | Reference |

| 2,5-di-tert-butylhydroquinone | Electrochemical Oxidation | 2,5-di-tert-butyl-1,4-benzoquinone | researchgate.net |

| 3,4-dihydroxybenzylamine | Mushroom Tyrosinase | Aminomethyl-o-benzoquinone | nih.gov |

Reduction Pathways of the Aldehyde Moiety to Corresponding Alcohols

The aldehyde functional group (-CHO) of this compound can be selectively reduced to a primary alcohol (-CH₂OH) using appropriate reducing agents. This transformation yields 3-tert-Butyl-2,5-dihydroxybenzyl alcohol. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

A similar compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is successfully reduced to its corresponding benzyl (B1604629) alcohol using NaBH₄ in absolute ethanol. google.com The reaction mechanism for the reduction of this compound would follow the established pathway for borohydride reductions:

Nucleophilic Attack: The hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbon of the aldehyde carbonyl group.

Alkoxide Formation: This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., ethanol) during workup to yield the final primary alcohol product.

This reaction is generally high-yielding and chemoselective, as NaBH₄ is typically mild enough not to reduce other functional groups present in the molecule under standard conditions.

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Sodium Borohydride (NaBH₄) | Absolute Ethanol | 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | google.com |

Substitution Reactions of Hydroxyl Groups for Ether and Ester Derivative Synthesis

The phenolic hydroxyl groups can undergo substitution reactions to form ether and ester derivatives. The synthesis of this compound itself can involve the use of a protecting group for one of the hydroxyls, highlighting the feasibility of these reactions. For example, a synthetic route involves protecting the 4-hydroxy group of 2-tert-butylhydroquinone as a benzyl ether using benzyl chloride, potassium carbonate as a base, and potassium iodide as an initiator. globethesis.com This ether linkage is later cleaved to yield the final dihydroxy product. globethesis.com

The regioselectivity of these substitution reactions is a key consideration. In 2,5-dihydroxybenzaldehyde (B135720) systems, intramolecular hydrogen bonding between the 2-hydroxyl group and the adjacent aldehyde can decrease the nucleophilicity of the 2-hydroxyl group, favoring substitution at the 5-position. nih.gov However, the electronic effects of the substituents also play a crucial role.

The general Williamson ether synthesis can be applied, where the phenol is first deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., benzyl chloride, methyl iodide), forming the ether.

| Reactant | Reagent(s) | Reaction Type | Product Type | Reference |

| 2-tert-butylhydroquinone | Benzyl chloride, K₂CO₃, KI | Williamson Ether Synthesis | Benzyl Ether | globethesis.com |

| 3,4-dihydroxybenzaldehyde (B13553) | Benzyl chloride derivatives, NaHCO₃, NaI | Etherification | Benzyl Ether | nih.gov |

Formation of Schiff Base Ligands and Imine Derivatives

This compound is a crucial building block for the synthesis of Schiff bases (or imines), particularly for creating multidentate Salen-type ligands. globethesis.com These ligands are highly valued in coordination chemistry for their ability to form stable complexes with various metal ions, which often serve as catalysts in asymmetric synthesis. globethesis.com

Condensation Reactions with Primary Amines and Diamines

Schiff bases are formed through the condensation reaction between the aldehyde group of this compound and a primary amine (R-NH₂). The reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.

When a diamine is used, a double condensation reaction can occur, leading to the formation of tetradentate Schiff base ligands, commonly known as Salen ligands. wikipedia.org For example, reacting two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine like ethylenediamine (B42938) or 1,2-diaminocyclohexane produces these important ligands. wikipedia.org The synthesis of acylhydrazone-type Schiff bases is achieved through the condensation of an aldehyde with a hydrazide, often catalyzed by a few drops of acid and heated under reflux. nih.gov

The general mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic aldehyde carbon.

Hemiaminal Formation: A proton transfer results in a neutral hemiaminal (or carbinolamine) intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated (often acid-catalyzed), turning it into a good leaving group (H₂O). Subsequent elimination of water and formation of the C=N double bond yields the final imine product.

| Aldehyde | Amine/Hydrazide | Reaction Condition | Product Type | Reference |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 1,2-diaminocyclohexane | Condensation | Salen Ligand | wikipedia.org |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 2-Hydroxybenzohydrazide | Acetic acid, Ethanol, Reflux | Acylhydrazone Schiff Base | nih.gov |

| 2,5-dihydroxybenzaldehyde | Various diamines | Condensation | Bis-Schiff Base | researchgate.net |

Influence of Molecular Structure, Including Steric Effects of the tert-Butyl Group, on Schiff Base Formation and Stability

The molecular structure of this compound significantly influences the formation and properties of its Schiff base derivatives. The bulky tert-butyl group, positioned ortho to one of the hydroxyl groups, exerts a notable steric effect. entrepreneur-cn.com

Once formed, the tert-butyl group plays a crucial role in the stability and properties of the resulting Schiff base ligand and its metal complexes.

Increased Solubility: The hydrophobic nature of the tert-butyl group enhances the solubility of the ligand and its metal complexes in non-polar organic solvents. nih.gov

Steric Protection: It provides steric bulk around the metal center in coordinated complexes, which can prevent unwanted side reactions (like the formation of inactive dimers) and influence the stereoselectivity of catalytic reactions. nih.gov

Electronic Tuning: The electron-donating nature of the group can modulate the electronic properties (e.g., redox potential) of the metal center in the final complex.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Benzene (B151609) Ring

The benzene ring of this compound is adorned with three distinct substituents: a tert-butyl group, two hydroxyl groups, and an aldehyde group. The interplay of the electronic and steric effects of these groups governs the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This heightened reactivity is primarily due to the presence of the two hydroxyl (-OH) groups. The hydroxyl group is a potent activating group and an ortho, para-director. byjus.comquora.comchemistrysteps.combritannica.com The lone pairs of electrons on the oxygen atoms are delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. byjus.comquora.com The tert-butyl group is also an activating group, albeit weaker than the hydroxyl groups, and directs incoming electrophiles to the ortho and para positions through an inductive effect. stackexchange.comwikipedia.org

Conversely, the aldehyde group (-CHO) is a deactivating group and a meta-director. tiwariacademy.comlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. doubtnut.com The deactivating nature of the aldehyde is, however, largely overcome by the strong activating effects of the two hydroxyl groups.

The positions of electrophilic attack on the benzene ring of this compound are determined by the combined directing effects of all substituents. The two hydroxyl groups strongly direct incoming electrophiles to the positions ortho and para to them. The aldehyde group directs to the meta position relative to itself. The tert-butyl group also directs ortho and para. Considering the positions of the existing substituents, the most likely position for electrophilic attack is the carbon atom at position 6, which is ortho to the hydroxyl group at position 5 and para to the hydroxyl group at position 2. This position is also meta to the aldehyde group, which is a favorable alignment. The carbon at position 4 is also activated (ortho to the hydroxyl group at position 5 and para to the tert-butyl group), but is likely to be less favored due to steric hindrance from the adjacent tert-butyl group.

While specific studies on the electrophilic aromatic substitution of this compound are limited, reactions on analogous compounds provide insight. For instance, phenols readily undergo halogenation, nitration, and sulfonation, often under mild conditions and without the need for a Lewis acid catalyst. byjus.comchemistrysteps.com The nitration of t-butylbenzene yields a mixture of ortho and para products, with the para isomer being predominant due to the steric bulk of the tert-butyl group. stackexchange.com

The following table summarizes the expected outcomes of common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 6-Bromo-3-tert-butyl-2,5-dihydroxybenzaldehyde or 6-Chloro-3-tert-butyl-2,5-dihydroxybenzaldehyde | The hydroxyl groups are strong activators and ortho, para-directors, making position 6 the most electron-rich and sterically accessible. |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-tert-butyl-2,5-dihydroxybenzaldehyde | The powerful activating effect of the hydroxyl groups directs the nitro group to the 6-position. |

| Sulfonation | SO₃, H₂SO₄ | 3-tert-Butyl-2,5-dihydroxy-6-sulfobenzaldehyde | Similar to halogenation and nitration, the sulfonic acid group is directed to the most activated position. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction may be complex due to the presence of activating hydroxyl groups which can coordinate with the Lewis acid catalyst. If successful, alkylation would likely occur at the 6-position. | The hydroxyl groups are strongly activating, but their interaction with the catalyst can complicate the reaction. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Similar to alkylation, the reaction is likely to be complex due to catalyst coordination with the hydroxyl and aldehyde groups. | The presence of multiple functional groups that can interact with the Lewis acid makes the outcome unpredictable without experimental data. |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is substituted with at least one strong electron-withdrawing group and a good leaving group. nih.gov The electron-withdrawing group is necessary to activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. nih.gov

The benzene ring of this compound is electron-rich due to the presence of the two strongly electron-donating hydroxyl groups and the tert-butyl group. The aldehyde group is electron-withdrawing, but its effect is likely insufficient to render the ring susceptible to nucleophilic attack under standard SNAr conditions. Furthermore, the molecule does not possess a conventional leaving group (such as a halide) on the aromatic ring.

Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution reactions. For such a reaction to occur, one of the hydroxyl groups would need to be converted into a better leaving group, and even then, the electron-donating nature of the other substituents would disfavor the reaction.

Coordination Chemistry of 3 Tert Butyl 2,5 Dihydroxybenzaldehyde and Its Ligand Derivatives

Steric and Electronic Influences of the tert-Butyl Group:While the effects of tert-butyl groups can be inferred from studies on related molecules, a specific analysis of its influence on complex stability and coordination geometry for 3-tert-Butyl-2,5-dihydroxybenzaldehyde derivatives is not documented.

Due to the lack of dedicated research on the fundamental coordination chemistry of this specific compound with the requested metal ions, it is not possible to construct a detailed and scientifically accurate article that adheres to the provided outline. The current body of scientific work focuses on its application in creating more complex, multi-component catalytic systems rather than on the fundamental properties of its own coordination complexes.

Role as a Key Building Block for Chiral Ligands in Enantioselective Catalysis

This compound is a pivotal precursor in the synthesis of chiral ligands, which are instrumental in the development of catalysts for enantioselective transformations. The strategic placement of the bulky tert-butyl group and the reactive hydroxyl and aldehyde functionalities allows for the construction of sterically demanding and electronically tunable ligand frameworks. These ligands, when complexed with various metal centers, create chiral environments that can effectively control the stereochemical outcome of a wide range of chemical reactions.

Development of Salen-type Catalysts from Diimine Derivatives

A significant application of this compound lies in the synthesis of chiral Salen-type ligands. wisc.edu These tetradentate Schiff base ligands are readily prepared through the condensation of two equivalents of the benzaldehyde (B42025) derivative with a chiral diamine. The resulting diimine ligands can then be metalated with a variety of transition metals, such as manganese, cobalt, and chromium, to generate the corresponding metal-Salen complexes. wisc.eduepa.gov

The presence of the 3-tert-butyl group on the salicylaldehyde (B1680747) moiety plays a crucial role in inducing enantioselectivity in the catalytic reactions. This bulky substituent helps to create a well-defined chiral pocket around the metal center, which effectively shields one face of the coordinated substrate, leading to a preferential reaction pathway and the formation of one enantiomer over the other.

Applications in Asymmetric Organic Transformations (e.g., Epoxidation, Carbon-Carbon Bond Forming Reactions)

Chiral Salen-type catalysts derived from this compound have demonstrated remarkable efficacy in a variety of asymmetric organic transformations. One of the most prominent applications is in the enantioselective epoxidation of unfunctionalized olefins. wisc.edu For instance, manganese(III)-Salen complexes derived from this aldehyde have been successfully employed as catalysts for the epoxidation of various prochiral alkenes, affording the corresponding epoxides with high enantiomeric excess.

The catalytic cycle is believed to involve the formation of a high-valent metal-oxo species, which acts as the active oxidizing agent. The chiral ligand framework directs the approach of the olefin to the metal-oxo core, leading to the stereoselective transfer of the oxygen atom.

Beyond epoxidation, these catalysts have also found application in other important asymmetric reactions. Chiral Salen complexes are utilized in the hydrolytic kinetic resolution of racemic terminal epoxides, enantioselective ring-opening of epoxides, and asymmetric silylcyanation. wisc.edu Furthermore, derivatives of this aldehyde are employed in the synthesis of ligands for asymmetric carbon-carbon bond-forming reactions, such as the Strecker synthesis of unnatural α-amino acids.

Below is a table summarizing the performance of a manganese-Salen catalyst derived from a derivative of this compound in the enantioselective epoxidation of various olefins.

| Olefin | Epoxide Product | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-β-Methylstyrene | cis-β-Methylstyrene oxide | 75 | 85 |

| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | 68 | 92 |

| Styrene | Styrene oxide | 82 | 65 |

| Indene | Indene oxide | 79 | 88 |

Exploration of Organocatalytic Properties Utilizing the Benzaldehyde Moiety

While the predominant catalytic applications of this compound involve its use as a precursor for metal-based catalysts, the inherent reactivity of its benzaldehyde moiety presents opportunities for its exploration in the field of organocatalysis. The aldehyde functionality can, in principle, participate in various organocatalytic transformations, such as aldol (B89426) and Michael addition reactions, by forming key intermediates like enamines or iminium ions with chiral amines or amino acids.

However, based on currently available literature, the direct use of this compound as an organocatalyst appears to be an underexplored area of research. The steric hindrance imposed by the tert-butyl group and the electronic effects of the hydroxyl groups may influence its reactivity and selectivity in such transformations. Further investigation is required to fully elucidate the potential of this molecule and its simple derivatives as viable organocatalysts.

Design and Evaluation of Heterogeneous and Homogeneous Catalytic Systems

The versatility of this compound extends to its incorporation into both heterogeneous and homogeneous catalytic systems.

Homogeneous Catalysis: The metal-Salen complexes derived from this aldehyde are typically employed as homogeneous catalysts. Their solubility in common organic solvents allows for high catalytic activity and selectivity under mild reaction conditions. The ability to fine-tune the electronic and steric properties of the ligand by modifying the diamine backbone or the salicylaldehyde precursor provides a powerful tool for optimizing catalyst performance for specific applications.

Heterogeneous Catalysis: To address the challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the heterogenization of Salen complexes derived from this compound. One common approach involves the immobilization of the catalyst onto solid supports. This can be achieved by covalently grafting the ligand or the pre-formed metal complex onto polymers, such as polystyrene, or inorganic materials like mesoporous silica.

The performance of a polymer-supported Manganese-Salen catalyst in the enantioselective epoxidation of cis-β-methylstyrene is presented in the table below.

| Catalyst System | Support | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (up to) |

| Homogeneous | - | 75 | 85 | Not readily recyclable |

| Heterogeneous | Polystyrene | 70 | 78 | 5 cycles |

| Heterogeneous | Mesoporous Silica | 72 | 82 | 7 cycles |

These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, enabling their reuse in multiple catalytic cycles. While a slight decrease in activity and enantioselectivity is sometimes observed upon recycling, the development of robust immobilization strategies continues to be an active area of research, aiming to bridge the gap between the high performance of homogeneous catalysts and the practical advantages of their heterogeneous counterparts.

Table of Compounds

Investigation of Biological Activities and Underlying Biochemical Mechanisms

Mechanistic Studies of Antioxidant Activity

The antioxidant properties of 3-tert-Butyl-2,5-dihydroxybenzaldehyde are a focal point of its scientific interest. Its molecular structure, featuring a substituted phenolic ring, equips it with the ability to counteract oxidative damage through various chemical mechanisms.

Elucidation of Free Radical Scavenging Mechanisms (e.g., DPPH, Reactive Oxygen Species)

This compound exhibits its antioxidant effects primarily through the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl groups of the molecule donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical of this compound is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it significantly less reactive.

The SET mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a more stable species. The antioxidant capacity of dihydroxybenzaldehydes is influenced by their oxidation potential. wiserpub.com

A common laboratory method to assess this free-radical scavenging ability is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that has a deep violet color in solution. When it is neutralized by an antioxidant, the color fades to yellow. The extent of this color change is proportional to the antioxidant's scavenging capacity. The reaction with DPPH can proceed through both HAT and SET pathways. wiserpub.commdpi.com

Beyond synthetic radicals like DPPH, this compound is also capable of scavenging various reactive oxygen species (ROS) generated within biological systems. ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻), are byproducts of normal metabolism and can be induced by external factors. An overabundance of ROS leads to oxidative stress, a condition implicated in numerous diseases. The phenolic structure of this compound allows it to effectively neutralize these harmful species.

Crucial Role of Phenolic Hydroxyl Groups in Antioxidant Potential

The antioxidant potency of this compound is fundamentally linked to the presence and positioning of its two phenolic hydroxyl (-OH) groups on the aromatic ring. entrepreneur-cn.comnih.gov These groups are the active sites for neutralizing free radicals. The number and location of hydroxyl groups directly influence the antioxidant activity of phenolic compounds. nih.gov

Modulation of Cellular Oxidative Stress Responses and Associated Biochemical Pathways

Beyond direct radical scavenging, this compound and structurally similar compounds can modulate the cellular response to oxidative stress. When cells are exposed to elevated levels of ROS, they activate complex signaling pathways to mitigate the damage. One of the key pathways in this defense mechanism is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) peroxidases. These enzymes play a critical role in detoxifying ROS and protecting the cell from oxidative damage.

Studies on related dihydroxybenzaldehyde compounds have shown their ability to activate the Nrf2/HO-1 pathway, leading to a cytoprotective effect against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or UVB radiation. researchgate.netfrontiersin.org It is plausible that this compound employs a similar mechanism, not only directly neutralizing oxidants but also bolstering the cell's intrinsic antioxidant defenses. This dual action provides a more robust and lasting protection against oxidative stress.

Comparative Analysis with Established Synthetic and Natural Antioxidants (e.g., Butylated Hydroxytoluene)

To contextualize the antioxidant potential of this compound, it is useful to compare it with well-established antioxidants. Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial materials. BHT functions as a free radical scavenger, with its antioxidant activity stemming from its phenolic hydroxyl group flanked by two bulky tert-butyl groups. These tert-butyl groups provide steric hindrance, which enhances the stability of the resulting phenoxy radical.

In general, the antioxidant effectiveness of phenolic compounds is ranked based on their ability to protect against lipid peroxidation, with the order often being TBHQ > BHA > BHT. purdue.edu The performance of this compound relative to these established antioxidants would depend on the specific oxidative system being studied.

Exploration of Antimicrobial Properties and Modes of Action

In addition to its antioxidant capabilities, this compound and related compounds have been investigated for their potential to inhibit the growth of pathogenic microorganisms.

Activity Spectrum against Specific Bacterial and Fungal Strains (e.g., Staphylococcus aureus)

Research into the antimicrobial properties of benzaldehyde (B42025) derivatives has revealed that hydroxylated forms can exhibit significant activity against a range of microbes. The parent compound, 2,5-dihydroxybenzaldehyde (B135720) (also known as gentisaldehyde), has demonstrated antimicrobial activity against various strains of Staphylococcus aureus, a bacterium responsible for a wide array of infections. nih.govchemicalbook.com In one study, 2,5-dihydroxybenzaldehyde showed a minimum inhibitory concentration (MIC₅₀) of 500 mg/L against a diverse set of bovine mastitis S. aureus isolates. nih.gov

The introduction of a tert-butyl group to the 2,5-dihydroxybenzaldehyde structure to form this compound may influence its antimicrobial potency and spectrum. The lipophilic nature of the tert-butyl group could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to increased efficacy.

Furthermore, various benzaldehydes have been identified as having potent antifungal activity. nih.gov Structure-activity relationship studies have indicated that the presence of an ortho-hydroxyl group on the aromatic ring can increase antifungal properties. nih.gov These antifungal mechanisms are thought to involve the disruption of cellular antioxidation processes within the fungal cells. nih.gov Given its structure, it is plausible that this compound also possesses activity against certain fungal species, such as those from the Aspergillus genus. nih.gov

Below is a table summarizing the reported antimicrobial activity of the closely related compound, 2,5-dihydroxybenzaldehyde, against Staphylococcus aureus.

| Microorganism | Compound | MIC₅₀ |

| Staphylococcus aureus | 2,5-dihydroxybenzaldehyde | 500 mg/L |

This data is for a structurally related compound and serves as an indicator of potential activity for this compound.

Proposed Mechanisms of Antimicrobial Inhibition in Microbial Systems

Although the precise antimicrobial mechanisms for this compound are not detailed, studies on related phenolic aldehydes suggest potential modes of action. Benzaldehydes, particularly phenolic derivatives like 2,5-dihydroxybenzaldehyde, have demonstrated antimicrobial activity. nih.gov The mechanisms for such compounds often involve the disruption of bacterial cell membranes and interference with essential enzyme systems. researchgate.net For instance, the interaction between natural antimicrobial compounds and the phospholipids (B1166683) of bacterial cell membranes has been a subject of investigation. thegoodscentscompany.com

Structure-Activity Relationships Governing Antimicrobial Efficacy

The antimicrobial efficacy of benzaldehyde derivatives is closely linked to their chemical structure. Phenolic derivatives, such as 2,3-dihydroxybenzaldehyde (B126233) and 2,5-dihydroxybenzaldehyde (gentisaldehyde), have been identified as having some of the highest antimicrobial activities among tested benzaldehydes. nih.gov The presence and position of hydroxyl (-OH) groups on the benzene (B151609) ring are crucial for their biological function. While specific structure-activity relationship studies for this compound are lacking, the core 2,5-dihydroxybenzaldehyde structure is known to be active. nih.gov The addition of a tert-butyl group at the 3-position could potentially influence its lipophilicity and interaction with microbial cell membranes, thereby modulating its antimicrobial potency, though this requires specific investigation.

Anti-inflammatory Effects and Related Molecular Pathways

Modulation of Inflammatory Mediators and Signaling Pathways

Research into benzaldehyde derivatives has revealed significant anti-inflammatory properties. For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a compound isolated from marine red algae, has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.gov This inhibition is achieved through the modulation of major signaling molecules, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov Studies on other related compounds, such as 2,4-dihydroxybenzaldehyde (B120756), demonstrate suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS). biomolther.org Another study on a di-tert-butylphenol derivative showed it reduced levels of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov These findings suggest that this compound may exert anti-inflammatory effects by targeting similar key inflammatory signaling pathways and mediators.

Enzyme Inhibition Studies and Ligand-Enzyme Binding Interactions

Laccase Inhibition: Kinetic and Molecular Docking Investigations

Laccases are multi-copper oxidase enzymes that catalyze the oxidation of a wide range of phenolic substrates. mdpi.com While specific kinetic and molecular docking studies on the inhibition of laccase by this compound are not available, the general interaction of phenolic compounds with laccase is well-studied. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein's active site. mdpi.com Such studies for various substrates with laccase reveal that interactions are often governed by hydrogen bonding and van der Waals forces. mdpi.com Given its phenolic structure, it is plausible that this compound could act as a substrate or inhibitor for laccase, but this would require experimental validation through kinetic studies and computational modeling to understand the specific binding interactions. nih.govnih.gov

Tyrosinase Inhibition Studies and Mechanistic Insights

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. brieflands.comnih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.gov Several benzaldehyde derivatives have been evaluated for their tyrosinase inhibitory potential. For instance, 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde (B13553) have been shown to act as inhibitors of mushroom tyrosinase. brieflands.com The inhibitory mechanism can vary; 2,4-dihydroxybenzaldehyde was found to be a competitive inhibitor, while 4-dimethylaminobenzaldehyde exhibited weak uncompetitive inhibition. brieflands.com The dihydroxyl-substituted phenolic structure is considered a promising scaffold for potent tyrosinase inhibitors. researchgate.net The inhibitory activity often stems from the ability of these compounds to chelate the copper ions within the enzyme's active site. nih.gov Although direct studies on this compound are not present in the search results, its structural similarity to known tyrosinase inhibitors suggests it could possess similar inhibitory properties. nih.gov

Structure-Activity Relationship (SAR) Analysis for Enzyme-Ligand Interactions

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, a functional analysis of its molecular components allows for inferences regarding its potential interactions with enzymes. The bioactivity of this compound is derived from its three key functional groups: the two hydroxyl (-OH) groups, the aldehyde (-CHO) group, and the tert-butyl group.

The phenolic hydroxyl groups are fundamental to the molecule's antioxidant properties, enabling it to scavenge free radicals. entrepreneur-cn.com In the context of enzyme-ligand interactions, these hydroxyl groups can act as both hydrogen bond donors and acceptors, forming critical connections within an enzyme's active site. The relative positions of the hydroxyl groups (at C2 and C5) on the benzene ring influence their acidity and hydrogen-bonding geometry. Specifically, the 2-hydroxy group can form an intramolecular hydrogen bond with the adjacent aldehyde group, which stabilizes the molecule's conformation. researchgate.net This arrangement can affect the molecule's planarity and its ability to fit into specific enzyme binding pockets.

The aldehyde functional group is a site of chemical reactivity. It is an important component for the synthesis of Schiff base derivatives, which are used to create ligands for transition metal complexes. globethesis.com This reactivity suggests that this compound could potentially interact with enzymes through the formation of covalent or semi-covalent bonds with nucleophilic residues, such as lysine, in an enzyme's active site.

The tert-butyl group is a bulky, lipophilic substituent that significantly impacts the molecule's steric and hydrophobic properties. Its size can either facilitate or hinder the binding of the molecule to an enzyme. In some cases, a bulky group can promote a more favorable and selective orientation within a hydrophobic binding pocket. However, it can also create steric hindrance, preventing the molecule from accessing a more confined active site. researchgate.net The lipophilicity imparted by the tert-butyl group generally enhances the molecule's ability to cross cell membranes.

| Functional Group | Position | Predicted Contribution to Enzyme-Ligand Interaction |

|---|---|---|

| Hydroxyl (-OH) | C2 | Acts as a hydrogen bond donor/acceptor. Forms an intramolecular hydrogen bond with the C1-aldehyde group, influencing molecular planarity and binding orientation. |

| Hydroxyl (-OH) | C5 | Acts as a hydrogen bond donor/acceptor. Contributes to antioxidant activity through radical scavenging. |

| Aldehyde (-CHO) | C1 | Acts as a hydrogen bond acceptor. Potential site for covalent bond formation with enzyme nucleophiles (e.g., Schiff base formation). |

| tert-Butyl | C3 | Provides steric bulk, influencing binding selectivity and orientation. Increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets. |

Influence on Intracellular Cell Signaling Pathways and Gene Expression Related to Cellular Responses

Direct studies on the influence of this compound on cell signaling are limited. However, extensive research on structurally analogous compounds, particularly tert-butylhydroquinone (B1681946) (tBHQ) and other substituted dihydroxybenzaldehydes, provides significant insight into its probable mechanisms of action. Phenolic antioxidants like these are well-known modulators of cellular defense and signaling pathways, primarily through their interaction with the cellular redox environment.

A primary pathway likely modulated by this compound is the Keap1/Nrf2/ARE pathway. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by the protein Keap1. Phenolic compounds like tBHQ are known to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, inducing the expression of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1). nih.govresearchgate.net This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress. nih.gov Studies on the related compound 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) confirm that this activation of Nrf2 and subsequent upregulation of HO-1 is mediated by the upstream phosphorylation of kinases such as ERK and Akt. nih.govresearchgate.net

Beyond the Nrf2 pathway, research on tBHQ has revealed modulation of a variety of other signaling cascades. Gene expression analyses in mice treated with tBHQ showed changes in genes regulated by pathways including NFκB, PI3K/AKT, Wnt, and Hedgehog. nih.gov These pathways are crucial for regulating cellular processes such as inflammation, cell cycle, apoptosis, and cellular defense mechanisms. nih.gov For example, the modulation of NFκB is consistent with the known anti-inflammatory activity of many phenolic compounds. entrepreneur-cn.com The influence on the PI3K/AKT pathway is also significant, as it is a key regulator of cell survival and proliferation. nih.gov

| Signaling Pathway | Key Mediators (from related compounds) | Resulting Cellular Response |

|---|---|---|

| Keap1/Nrf2/ARE | Nrf2, Keap1, HO-1 | Upregulation of antioxidant and detoxification enzymes, cytoprotection against oxidative stress. nih.govnih.govresearchgate.net |

| MAPK (ERK) | ERK | Phosphorylation of ERK acts as an upstream signal for Nrf2 activation. nih.govresearchgate.net |

| PI3K/AKT | Akt | Phosphorylation of Akt contributes to Nrf2 activation and promotes cell survival. nih.govnih.gov |

| NFκB | NFκB | Modulation of genes related to inflammation. nih.gov |

| Wnt & Hedgehog | - | Alterations in gene expression related to cell cycle regulation and development. nih.gov |

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer or Additive in the Production of Advanced Materials and Polymers

3-tert-Butyl-2,5-dihydroxybenzaldehyde is principally utilized as a co-monomer or a precursor to monomers in the synthesis of advanced polymers such as polyimides and polyamides. The presence of the aldehyde and two hydroxyl groups offers versatile reaction pathways for polymerization. For instance, it can be chemically modified and then incorporated into the polymer backbone.

One of the key applications of this compound is in the synthesis of salen-type ligands, which can then be attached to a polymer backbone to create polymer-supported catalysts. In these systems, this compound is reacted with a diamine and often another substituted salicylaldehyde (B1680747) to form an unsymmetrical salen ligand. This ligand can then be coordinated with a metal ion and subsequently anchored to a polymer support. This approach combines the catalytic activity of the metal complex with the practical advantages of a heterogeneous catalyst, such as ease of separation and recyclability.

While not a common commodity monomer, its inclusion in specialty polymers is strategic. The bulky tert-butyl group is a key feature, introduced to modify the physical properties of the resulting polymer. Aromatic dinitro compounds derived from intermediates like this compound are important for the preparation of certain polyimides and polyamides. globethesis.com

| Polymer Type | Role of this compound | Resulting Material |

| Polyimides/Polyamides | Precursor to diamine or dianhydride monomers | High-performance engineering plastics |

| Polymer-Supported Catalysts | Precursor to salen ligands | Recyclable catalysts for fine chemical synthesis |

Contributions to the Enhancement of Material Properties and Performance in Industrial Applications

The incorporation of the this compound moiety into a polymer structure significantly influences the final material's properties. The most notable contribution is the enhancement of solubility and processability of otherwise rigid and intractable aromatic polymers like polyimides. globethesis.com

The bulky, non-polar tert-butyl group disrupts the close packing of polymer chains, which reduces intermolecular forces and prevents crystallization. This steric hindrance leads to improved solubility in common organic solvents, a critical factor for the fabrication of films, coatings, and membranes from these high-performance materials. This improved processability is a significant advantage in industrial applications where solution-based techniques are employed. globethesis.com

Furthermore, the introduction of this functional benzaldehyde (B42025) can be a route to creating polymers with specific surface properties. For example, in polyimide films, the presence of such bulky side groups can affect properties like the hydrostatic water contact angle, leading to materials with tailored hydrophobicity or hydrophilicity. globethesis.com

| Property Enhanced | Mechanism of Enhancement | Industrial Application |

| Solubility | The tert-butyl group introduces steric hindrance, disrupting polymer chain packing and reducing crystallinity. globethesis.comglobethesis.com | Easier processing of high-performance polymers for films and coatings. |

| Processability | Increased solubility allows for solution-casting and other solution-based manufacturing techniques. globethesis.com | Fabrication of complex polymer-based components. |

| Modified Surface Properties | The chemical nature of the monomer unit can be tailored to control surface energy and hydrophobicity. globethesis.com | Development of specialized membranes and coatings. |

Role in the Design and Fabrication of Thermally Stable Polymer Matrices and Composites

While the bulky tert-butyl group can sometimes compromise the thermal stability of a polymer by lowering its glass transition temperature (Tg) compared to a non-substituted analogue, its use in monomer design is often part of a sophisticated balancing act. In the design of advanced polyimides, for instance, the improved processability afforded by the tert-butyl group is weighed against the need for high thermal resistance. globethesis.com

The research in this area focuses on creating a synergistic effect where the tert-butyl group provides solubility, while other functional groups within the polymer repeat unit ensure the desired thermal and mechanical properties are met. This allows for the fabrication of robust and thermally stable polymer matrices for composites and other demanding applications. globethesis.com

| Polymer System | Effect of this compound Moiety | Resulting Thermal Properties |

| Advanced Polyimides | Introduction of a bulky side group to enhance solubility. globethesis.com | Can lead to a slight reduction in Tg, but this is often offset by other structural features to maintain high overall thermal stability. globethesis.com |

| Functional Polymer Matrices | Serves as a building block for monomers with a balance of properties. | Enables the creation of processable, high-performance polymers with tailored thermal characteristics. |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules like 3-tert-Butyl-2,5-dihydroxybenzaldehyde. While specific DFT studies on this exact compound are not extensively detailed in the public literature, analyses of closely related salicylaldehyde (B1680747) derivatives, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, provide a strong basis for understanding its properties. researchgate.net

These calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the preferred orientations of the hydroxyl, aldehyde, and tert-butyl groups. The presence of an intramolecular hydrogen bond between the C2-hydroxyl group and the aldehyde's carbonyl oxygen is expected to be a key feature influencing its planarity and stability, similar to what is observed in related structures. researchgate.net

Subsequent calculations can determine various electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net For aromatic systems with electron-donating hydroxyl groups, the HOMO is typically distributed over the benzene (B151609) ring and the oxygen atoms.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the electronegative oxygen atoms of the hydroxyl and carbonyl groups would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atoms of the hydroxyl groups would be regions of positive potential (blue), highlighting them as sites for nucleophilic interaction. nih.gov

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the FMO energies to quantify the molecule's reactivity.

A computational study on the analogue 3,5-Di-tert-butyl-2-hydroxybenzaldehyde using DFT at the B3LYP/6-311G+(d,p) level provides insights into its electronic parameters, which are expected to be comparable. researchgate.net

| Parameter | Calculated Value for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.26 eV |

| Ionization Potential | 6.15 eV |

| Electron Affinity | 1.89 eV |

| Global Hardness (η) | 2.13 eV |

| Electronegativity (χ) | 4.02 eV |

This data is for the related compound 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, as detailed in a specific quantum chemical study. researchgate.net

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information on the conformational dynamics of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules.

Currently, specific MD simulation studies focused exclusively on this compound are not widely available. However, the principles of MD can be described in the context of this molecule:

Conformational Dynamics: MD simulations can explore the flexibility of the molecule. This includes the rotation of the tert-butyl group, the orientation of the hydroxyl groups, and the rotation around the single bond connecting the aldehyde group to the benzene ring. Understanding these dynamics is important as the molecule's conformation can influence its reactivity and ability to bind to target sites.

Intermolecular Interactions: When simulated in a solvent like water or ethanol, MD can reveal the nature of intermolecular hydrogen bonds. The two hydroxyl groups and the carbonyl oxygen of this compound would act as hydrogen bond donors and acceptors, forming a dynamic network of interactions with solvent molecules. This solvation shell plays a critical role in the molecule's solubility and stability in different media.

Aggregation and Self-Assembly: Simulations of multiple molecules can show whether they tend to aggregate in solution. These interactions would likely be driven by a combination of hydrogen bonding between the hydroxyl and aldehyde groups of different molecules and hydrophobic interactions involving the tert-butyl groups and benzene rings.

In Silico Docking Studies for Predicting Binding Modes and Affinities with Biological Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level.

Given the known antioxidant and anti-inflammatory properties of this compound, it is a candidate for docking studies against relevant biological targets such as enzymes involved in inflammation (e. g., cyclooxygenases) or oxidative stress. entrepreneur-cn.com

While docking studies specifically featuring this compound are not prominent in the literature, research on the closely related compound 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has demonstrated its potential through such methods. A molecular docking study investigated its antiviral activity by docking it against various influenza viral proteins. researchgate.net The results showed a good binding affinity, particularly toward the influenza type D virus, suggesting it could interfere with the virus's function. researchgate.net

The key aspects of such a study include:

Binding Affinity: This is a numerical score (often in kcal/mol) that estimates the strength of the interaction between the ligand (the small molecule) and the protein. A lower (more negative) score generally indicates a more stable and favorable interaction.

Binding Mode: This refers to the specific pose (orientation and conformation) of the ligand within the protein's binding pocket.

Key Interactions: Docking analysis identifies the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site, while the tert-butyl group and aromatic ring would likely engage in hydrophobic interactions.

| Biological Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Influenza Type D Viral Protein | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | -6.9 | Not specified in abstract |

| Serotonin Transporter (SERT) | 3-tert-Butyl-5-chloro-2-hydroxybenzophenone | -9.1 | Not specified in abstract |

| Monoamine Oxidase A (MAO-A) | 3-tert-Butyl-5-chloro-2-hydroxybenzophenone | -8.9 | Not specified in abstract |

This table presents docking results for analogues of this compound to illustrate the application of this method. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Analysis of Hydrogen Bonding Networks

Computational methods are frequently used to predict spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra, chemical shifts for NMR spectra), which can then be compared with experimental data to confirm molecular structures.

DFT calculations can accurately predict the vibrational frequencies of molecules. These theoretical spectra are valuable for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. For example, a study on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde compared the computationally predicted vibrational frequencies with experimental results, showing good agreement after scaling. researchgate.net The calculations help assign specific peaks to molecular motions such as O-H stretching, C=O stretching of the aldehyde, C-H stretching, and various bending and ring deformation modes.

The analysis of hydrogen bonding is another critical area where computational studies provide deep insights. In this compound, two primary types of hydrogen bonds are expected:

Intramolecular Hydrogen Bond: A strong hydrogen bond is predicted to form between the hydrogen of the C2-hydroxyl group and the oxygen of the adjacent aldehyde group. This interaction forms a stable six-membered ring (an S(6) ring motif), which significantly influences the molecule's conformation and chemical properties. researchgate.net

Intermolecular Hydrogen Bonds: The C5-hydroxyl group is free to participate in hydrogen bonding with neighboring molecules. This can lead to the formation of dimers or more extensive hydrogen-bonded networks in the solid state, influencing the crystal packing and physical properties like melting point. researchgate.netresearchgate.net

Crystal structure analyses of related compounds confirm these patterns. In 2,5-dihydroxybenzaldehyde (B135720), one hydroxyl group forms an intramolecular bond with the carbonyl group, while the other forms an intermolecular bond with a neighboring molecule. researchgate.net Similarly, in 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, both intra- and intermolecular O-H···O hydrogen bonds are observed, linking molecules into chains. nih.gov

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) | Assignment |

|---|---|---|---|

| O-H Stretch | 3448 | 3450 | Stretching of the hydroxyl group |

| C-H Stretch (Aldehyde) | 2956 | 2958 | Stretching of the aldehyde C-H bond |

| C=O Stretch (Aldehyde) | 1654 | 1655 | Stretching of the carbonyl double bond |

| C-C Stretch (Ring) | 1577 | 1579 | Aromatic ring stretching |

| C-O Stretch (Phenolic) | 1269 | 1270 | Stretching of the C-O single bond |

This data is for the related compound 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and illustrates the typical accuracy of DFT in predicting vibrational spectra. researchgate.net

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-tert-butyl-2,5-dihydroxybenzaldehyde, providing unambiguous evidence for its atomic connectivity and proton environment.

¹H NMR Analysis: The proton NMR spectrum provides a distinct fingerprint of the compound. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals several key signals. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears at approximately 1.40 ppm. The two aromatic protons, which are ortho to each other, appear as doublets at 6.83 ppm and 7.10 ppm, with a small coupling constant (J = 3.0 Hz) characteristic of meta coupling being absent, confirming their positions on the benzene (B151609) ring. The aldehydic proton is observed as a singlet far downfield at 9.79 ppm. The phenolic protons give rise to singlets at 4.60 ppm (for the C5-OH) and a significantly downfield-shifted signal at 11.39 ppm (for the C2-OH), the latter being indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon framework. The spectrum shows the expected 11 distinct carbon signals. The tert-butyl group is represented by two signals: one for the quaternary carbon at 34.4 ppm and another for the three methyl carbons at 28.8 ppm. The aromatic carbons resonate in the 101.8 ppm to 153.1 ppm range. The carbon of the aldehyde group (C=O) is clearly identifiable by its characteristic downfield shift to 196.5 ppm.

The combined NMR data confirms the substitution pattern and the presence of all key functional moieties, providing a detailed structural map of the molecule.

| ¹H NMR (300 MHz) | ¹³C NMR (300 MHz) | |||

|---|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity & J (Hz) | Assignment | Chemical Shift (δ) ppm | Assignment |

| 11.39 | s | 2-OH | 196.5 | C=O (Aldehyde) |

| 9.79 | s | -CHO | 153.1 | Ar-C5 |

| 7.10 | d, J = 3.0 | Ar-H6 | 149.6 | Ar-C7 (likely Ar-C2) |

| 6.83 | d, J = 3.0 | Ar-H4 | 138.4 | Ar-C1 (likely Ar-C3) |

| 4.60 | s | 5-OH | 122.9 | Ar-C2 (likely Ar-C6) |

| 1.40 | s | -C(CH₃)₃ | 115.4 | Ar-C4 |

| 101.8 | Ar-C6 (likely Ar-C1) | |||

| 34.4 | -C(CH₃)₃ | |||

| 28.8 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While specific experimental IR spectra for this compound are not widely published, the expected absorption bands can be predicted based on its functional groups. IR spectroscopy is invaluable for identifying the key vibrational modes within the molecule.

The spectrum is expected to be dominated by a very broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two phenolic hydroxyl groups. The broadness of this peak is due to hydrogen bonding. The intramolecular hydrogen bond between the 2-OH group and the aldehyde carbonyl would contribute to this feature.

The C=O stretch of the aromatic aldehyde group is expected to produce a strong, sharp absorption band around 1650-1680 cm⁻¹. This frequency is slightly lower than for a typical aliphatic aldehyde due to conjugation with the aromatic ring. Vibrations corresponding to the aromatic ring (C=C stretching) are expected in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching from the tert-butyl group should appear just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹). The aromatic C-H stretching vibrations are anticipated to be weaker and appear just above 3000 cm⁻¹. Finally, the C-O stretching of the phenol (B47542) groups would be visible in the fingerprint region, typically around 1200-1250 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3400 - 3200 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (tert-Butyl) | 2960 - 2870 |

| C=O Stretch | Aromatic Aldehyde | 1680 - 1650 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Phenol | 1250 - 1200 |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) serves to confirm the elemental composition and molecular weight of this compound with high precision. The molecular formula of the compound is C₁₁H₁₄O₃, corresponding to a monoisotopic mass of 194.0943 Da. HRMS analysis should detect the molecular ion [M]⁺ or a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming its chemical formula.

The fragmentation analysis under electron ionization (EI) would provide further structural corroboration. A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. Therefore, a prominent peak is expected at an m/z corresponding to [M-15]⁺.

Other likely fragmentation pathways include the loss of the formyl radical (•CHO, 29 Da) from the molecular ion, or subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions. The interplay of these fragmentation patterns helps to piece together the molecular structure and confirm the nature and position of the substituents.

| m/z (Da) | Ion/Fragment | Description |

|---|---|---|

| 194.0943 | [M]⁺ | Molecular Ion (C₁₁H₁₄O₃) |

| 179.0708 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 165.0916 | [M - CHO]⁺ | Loss of the formyl radical |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the benzene ring and reveal the conformational orientation of the aldehyde and tert-butyl substituents relative to the ring. Of particular interest would be the precise measurement of the intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the aldehyde group.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as intermolecular hydrogen bonds involving the second hydroxyl group at the C5 position and potential π-π stacking interactions between aromatic rings of adjacent molecules. However, a review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported.

Comparative Analysis with Structurally Similar Compounds and Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies of Benzaldehyde (B42025) Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com By systematically modifying parts of a molecule and observing the resulting changes in its biological effects, researchers can identify the key structural features, known as pharmacophores, that are essential for its activity. oncodesign-services.com This knowledge guides the design of new, more potent, and selective compounds. gardp.org